molecular formula C14H15NO3 B12984530 (1S,4S)-Benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate

(1S,4S)-Benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate

Cat. No.: B12984530
M. Wt: 245.27 g/mol
InChI Key: GKBNRJQNBQXKON-RYUDHWBXSA-N
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Description

(1S,4S)-Benzyl 5-oxo-2-azabicyclo[221]heptane-2-carboxylate is a bicyclic compound featuring a unique structure that includes a benzyl group, a ketone, and an azabicycloheptane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,4S)-Benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a cyclic anhydride, followed by benzylation and oxidation steps. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for monitoring and controlling reaction parameters can enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(1S,4S)-Benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids.

    Reduction: The ketone can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.

Scientific Research Applications

(1S,4S)-Benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: Its unique structure makes it a candidate for studying enzyme interactions and receptor binding.

    Industry: It can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (1S,4S)-Benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (1S,4S)-5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate
  • tert-Butyl (1R,2S,4S)-2-{[(benzyloxy)carbonyl]amino}-7-azabicyclo[2.2.1]heptane-7-carboxylate

Uniqueness

(1S,4S)-Benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate is unique due to its specific stereochemistry and the presence of a benzyl group, which can influence its reactivity and interactions with biological targets. This distinguishes it from other similar compounds that may lack these features.

Properties

Molecular Formula

C14H15NO3

Molecular Weight

245.27 g/mol

IUPAC Name

benzyl (1S,4S)-5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate

InChI

InChI=1S/C14H15NO3/c16-13-7-12-6-11(13)8-15(12)14(17)18-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2/t11-,12-/m0/s1

InChI Key

GKBNRJQNBQXKON-RYUDHWBXSA-N

Isomeric SMILES

C1[C@H]2CC(=O)[C@@H]1CN2C(=O)OCC3=CC=CC=C3

Canonical SMILES

C1C2CC(=O)C1CN2C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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